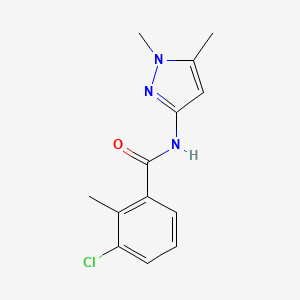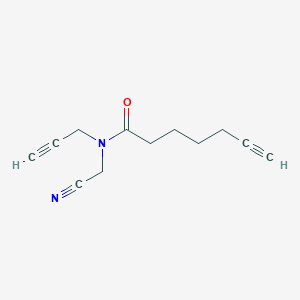![molecular formula C16H20N2O3 B6625466 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol, also known as DMPEA, is a chemical compound that has garnered significant interest in scientific research. It belongs to the family of phenols and has been used in various studies due to its unique properties.
Wirkmechanismus
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol's mechanism of action is not fully understood. However, it has been suggested that it may act as an antioxidant and anti-inflammatory agent by reducing the production of reactive oxygen species and pro-inflammatory cytokines. 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues. 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has been shown to have anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol in lab experiments is its unique properties, which make it a promising candidate for various therapeutic applications. However, one of the limitations of using 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol research. One area of interest is the development of 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol's mechanism of action and its potential use as an antioxidant and anti-inflammatory agent. Finally, studies are needed to determine the safety and efficacy of 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol in humans.
Conclusion:
In conclusion, 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol is a promising compound that has been used in various scientific research studies. It has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases, and its unique properties make it a promising candidate for further research. However, its potential toxicity and lack of understanding of its mechanism of action highlight the need for further research.
Synthesemethoden
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol can be synthesized by several methods, including the reduction of 3,4-dimethoxypyridine-2-carbaldehyde with sodium borohydride, followed by the reaction with 3-chloro-1-(ethylamino)propan-2-ol. Another method involves the reaction of 3,4-dimethoxypyridine-2-carbaldehyde with ethylamine and 3-chloropropanol in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has been used in various scientific research studies due to its unique properties. It has been shown to have potential anti-inflammatory and antioxidant effects. 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has also been used as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has been studied for its potential use as an analgesic and anticonvulsant agent.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxypyridin-2-yl)methyl-ethylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-18(12-6-5-7-13(19)10-12)11-14-16(21-3)15(20-2)8-9-17-14/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQTMWIPQPXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=CC(=C1OC)OC)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)


![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)